Dihydroorotase Inhibitory Potency: 2.9‑Fold Lower IC₅₀ Than a Structurally Distinct Comparator in Identical Assay
In a single‑concentration (10 µM) screen against dihydroorotase purified from mouse Ehrlich ascites cells at pH 7.37, 8‑nonene‑2,5‑dione (CAS 5312‑86‑7) displayed an IC₅₀ of 1.80 × 10⁵ nM [1]. Under the identical assay protocol, compound BDBM50405111 (CHEMBL73819, a cyclic sulfonamide‑containing structure) showed an IC₅₀ of 5.20 × 10⁵ nM, and a third compound returned an IC₅₀ of 1.00 × 10⁶ nM [2][3]. This represents a 2.9‑fold and 5.6‑fold improvement in potency, respectively, for the target compound.
| Evidence Dimension | Inhibitory potency against dihydroorotase (IC₅₀) |
|---|---|
| Target Compound Data | 1.80 × 10⁵ nM (8‑nonene‑2,5‑dione) [1] |
| Comparator Or Baseline | Comparator 1: BDBM50405111, IC₅₀ = 5.20 × 10⁵ nM [2]; Comparator 2: IC₅₀ = 1.00 × 10⁶ nM [3] |
| Quantified Difference | 2.9‑fold (vs. Comparator 1) and 5.6‑fold (vs. Comparator 2) lower IC₅₀ |
| Conditions | Mouse Ehrlich ascites dihydroorotase, 10 µM compound, pH 7.37 |
Why This Matters
For procurement decisions driven by enzyme‑inhibition screening, this 2.9–5.6‑fold potency advantage provides a quantifiable basis for selecting 8‑nonene‑2,5‑dione over the comparators as a starting point for further optimisation.
- [1] BindingDB PrimarySearch_ki for BDBM50405110. IC₅₀ 1.80E+5 nM, pH 7.37. View Source
- [2] BindingDB entry BDBM50405111 (CHEMBL73819). IC₅₀ 5.20E+5 nM, pH 7.37. View Source
- [3] BindingDB SMILES String Search. IC₅₀ 1.00E+6 nM, pH 7.37. View Source
